(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid
Description
This bicyclic compound features a 2-azabicyclo[2.2.2]octane core with a tert-butoxycarbonyl (Boc) group at position 2 and a carboxylic acid at position 5. The (1R,4S) stereochemistry confers distinct conformational rigidity and reactivity, making it valuable in medicinal chemistry, particularly as an intermediate in antiviral drug synthesis (e.g., hepatitis C virus inhibitors) . Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 267.32 g/mol .
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(1R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-9(14)6-10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10?/m1/s1 |
InChI Key |
VOLSDHFHZGQKBS-MGRQHWMJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1CC2C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Design
The most widely documented route begins with ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, a precursor containing both amine and epoxide functionalities. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) as a base. This step protects the primary amine, yielding a Boc-protected intermediate. Subsequent intramolecular lactonization under mild conditions forms the bicyclo[2.2.2]octane scaffold.
Reaction Conditions and Mechanism
The lactonization proceeds in dimethylformamide (DMF) at room temperature over 72 hours, leveraging the nucleophilic opening of the epoxide by the carboxylate group. The reaction’s stereochemical outcome is dictated by the cis-configuration of the starting material, which favors the formation of the (1R,4S) diastereomer. After workup, the crude product is purified via silica gel chromatography (chloroform eluent) and recrystallized from dichloromethane/diethyl ether to achieve >95% enantiomeric excess.
Table 1: Key Parameters for Lactonization Method
Cyclization of Hydroxypipecolic Acid Derivatives
Hydroxypipecolic Acid as a Building Block
Alternative routes utilize cis-5-hydroxypipecolic acid ethyl ester, a six-membered cyclic amino acid derivative found in natural sources like acacia trees. The hydroxyl and carboxyl groups enable regioselective cyclization. Protection of the amine with Boc₂O precedes acid-catalyzed intramolecular esterification, forming the lactone ring and bicyclic structure.
Stereochemical Control
The cis-configuration of the hydroxyl and carboxyl groups in the starting material ensures the formation of the (1R,4S) configuration during cyclization. Single-crystal X-ray diffraction confirms the absolute stereochemistry, with Flack parameters near 0.0(5), indicating high enantiopurity.
Table 2: Cyclization Method Overview
| Parameter | Value | Source |
|---|---|---|
| Starting Material | cis-5-Hydroxypipecolic acid ethyl ester | |
| Cyclization Catalyst | Triethylamine | |
| Solvent | 1,4-Dioxane | |
| Reaction Temperature | Room temperature | |
| Yield | 30–35% |
Enzymatic Resolution for Stereoselective Synthesis
Biocatalytic Approaches
Patent literature discloses enzymatic methods using lactamases to resolve racemic mixtures of azabicyclo intermediates. For example, Pseudomonas fluorescens lactamase selectively hydrolyzes the (1R,4S)-enantiomer of 2-azabicyclo[2.2.2]octane-5-carboxylate esters, leaving the desired isomer intact. This approach achieves enantiomeric ratios exceeding 99:1 but requires additional steps to introduce the Boc group post-resolution.
Limitations and Optimization
While enzymatic resolution offers high stereoselectivity, scalability is hindered by substrate specificity and enzyme stability. Recent advances employ immobilized enzymes in flow reactors to improve throughput, though industrial adoption remains limited.
Post-Synthetic Modifications
Carboxylic Acid Functionalization
The carboxylic acid moiety at position 5 is often introduced via oxidation of a hydroxymethyl group or hydrolysis of a nitrile. For instance, treatment of 5-hydroxymethyl intermediates with Jones reagent (CrO₃/H₂SO₄) yields the carboxylic acid in 70–80% yield.
Boc Deprotection and Re-protection
In cases where the Boc group is introduced early, acidic conditions (e.g., HCl/dioxane) may partially deprotect the amine during workup. Reprotection with Boc₂O ensures full coverage before subsequent reactions.
Analytical Characterization
Spectroscopic Validation
1H NMR spectra of the final product exhibit characteristic signals:
- Boc group : Singlet at δ 1.47 ppm (9H, tert-butyl).
- Azabicyclo protons : Multiplet resonances between δ 1.80–4.82 ppm.
- Carboxylic acid : Broad signal at δ 12–13 ppm (exchangeable proton).
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 256.1236 (calculated for C₁₃H₂₁NO₄).
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 10.217 Å, b = 11.676 Å, c = 10.273 Å, and β = 114.18°. The Flack parameter of 0.0(5) confirms the (1R,4S) configuration.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Synthetic Routes
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Lactonization | 25% | High | Moderate |
| Cyclization | 30–35% | Moderate | High |
| Enzymatic Resolution | 40–50% | Very High | Low |
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction may yield alcohols.
Scientific Research Applications
Synthesis of Bioactive Compounds
The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its azabicyclic framework is particularly useful for constructing compounds with potential therapeutic effects. For instance, derivatives of this compound have been explored for their activity against tuberculosis, showcasing its relevance in developing antitubercular agents .
Pharmaceutical Development
In pharmaceutical research, the compound has been utilized to develop new drugs targeting specific biological pathways. The incorporation of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization during synthesis, facilitating the creation of complex molecules with enhanced pharmacological properties.
Chemical Biology
The compound's structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding. Its derivatives have been investigated for their efficacy in modulating biological activities, which can lead to advancements in drug discovery and development.
Case Studies
Mechanism of Action
The mechanism of action of (1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations in Bicyclic Frameworks
Ring Size and Strain
Bicyclo[2.2.1]heptane Derivatives
- Example: (1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic Acid (CAS 291775-59-2)
- Smaller bicyclic system ([2.2.1] vs. [2.2.2]) increases ring strain, enhancing reactivity but reducing stability.
- Used in Ledipasvir synthesis for HCV treatment .
- Molecular formula: C₁₂H₁₉NO₄ (MW: 241.28 g/mol) .
Bicyclo[3.1.0]hexane Derivatives
- Example: (1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic Acid (CAS 197142-34-0)
- High strain due to fused cyclopropane ring, favoring rapid ring-opening reactions.
- Molecular formula: C₁₁H₁₇NO₄ (MW: 227.26 g/mol) .
Bicyclo[2.2.2]octane Derivatives
- Example: Target compound vs. (1S,3S,4R)-5-methylene analog (CAS 2410984-39-1)
- The methylene group at position 5 introduces additional steric hindrance, altering solubility and reactivity.
- Molecular formula: C₁₄H₂₁NO₄ (MW: 267.32 g/mol) .
Substituent Diversity
Boc-Protected Analogs
- Example: (1S,4R,7S)-7-Camphorsultam-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylic Acid Methyl Ester
- Camphorsultam group enhances stereochemical control during synthesis but complicates deprotection steps.
- Methyl ester (vs. free carboxylic acid) improves solubility in organic solvents .
Carboxylic Acid vs. Ester Derivatives
- Example: Ethyl (1R,3R,4S)-2-[(1S)-1-Phenylethyl]-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Physicochemical Properties
Biological Activity
(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid is a bicyclic compound that has garnered attention in pharmaceutical research for its potential biological activities, particularly in neuropharmacology and as a synthetic intermediate in drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : (1R,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid
- Molecular Formula : C12H19NO4
- Molecular Weight : 241.29 g/mol
- CAS Number : 2031259-83-1
The biological activity of (1R,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various cognitive functions.
Nicotinic Acetylcholine Receptor Modulation
Research indicates that compounds similar to (1R,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid can act as agonists at nAChRs, particularly the α7 subtype, which is associated with cognitive enhancement and neuroprotection:
- Agonistic Activity : The compound has shown promising results in enhancing cognitive function in preclinical models, suggesting its potential utility in treating cognitive deficits associated with disorders like schizophrenia and Alzheimer's disease .
Therapeutic Potential
The therapeutic applications of (1R,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid extend beyond cognitive enhancement:
Cognitive Disorders
Studies have highlighted the efficacy of nAChR agonists in ameliorating symptoms of cognitive dysfunction:
| Study | Findings |
|---|---|
| Olincy et al., 2006 | Demonstrated that nAChR agonists improve cognitive deficits in schizophrenia models. |
| Freedman et al., 2008 | Showed positive effects of α7 nAChR agonists on cognitive function in patients with schizophrenia. |
Case Studies
- Cognitive Dysfunction in Schizophrenia : A clinical trial investigated the effects of a related compound on cognitive dysfunction in schizophrenia patients. The study reported significant improvements in cognitive performance without major adverse effects .
- Neuroprotective Effects : Animal studies have indicated that compounds targeting nAChRs can provide neuroprotective effects against neurodegeneration, making them candidates for further exploration in conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the critical handling and storage protocols for this compound to ensure laboratory safety?
- Methodological Answer :
- Handling : Use nitrile gloves and a full chemical-resistant suit to prevent skin contact. Inspect gloves before use and avoid aerosol formation during weighing or transfer . Respiratory protection (e.g., NIOSH-approved P95 respirators) is recommended to mitigate inhalation risks due to its H335 classification (respiratory irritation) .
- Storage : Maintain at 2–8°C in a dry, tightly sealed container to prevent hydrolysis or decomposition. Avoid incompatible materials, though specific incompatibilities are not documented .
- Spill Management : Collect spills using vacuum tools to minimize dust dispersion. Dispose of contaminated material via licensed waste handlers .
Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>97% as per similar compounds) .
- Spectroscopy : ¹H/¹³C NMR for stereochemical validation (e.g., distinguishing bicyclo[2.2.2]octane ring protons) and IR for functional groups (Boc carbonyl at ~1680 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical 267.32 g/mol) and detect impurities .
Q. How should researchers design experiments to mitigate acute toxicity risks during in vitro studies?
- Methodological Answer :
- Dose Optimization : Start with low concentrations (≤10 µM) and use cell viability assays (e.g., MTT) to establish IC₅₀ values, given its H302 classification (harmful if swallowed) .
- Exposure Controls : Conduct experiments in fume hoods with HEPA filters to limit airborne particulates. Pre-treat waste with neutralizing agents (e.g., activated carbon) before disposal .
Advanced Research Questions
Q. How can stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- pH Stability : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C/37°C. Track Boc group hydrolysis (appearance of tert-butanol by GC-MS) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Store aliquots at -20°C, 4°C, and 25°C for 1–6 months, comparing NMR spectra over time .
Q. What strategies resolve contradictions in stereochemical assignments of bicyclo[2.2.2]octane derivatives?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to determine absolute configuration .
- NOE NMR : Perform 2D NOESY to confirm spatial proximity of protons (e.g., axial vs. equatorial positions on the bicyclo ring) .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian 16 with B3LYP/6-31G*) .
Q. What pharmacological potential does this compound hold, based on structural analogs?
- Methodological Answer :
- Target Identification : Screen against kinase or protease libraries (e.g., NIH’s NCATS platform) due to the azabicyclo motif’s prevalence in enzyme inhibitors .
- Mechanistic Studies : Use SPR or ITC to assess binding affinity to bacterial penicillin-binding proteins (PBPs), leveraging structural similarities to β-lactam antibiotics .
- In Vivo Toxicity : Conduct acute toxicity assays in rodents (OECD 423) to validate safety margins, given limited ecotoxicological data .
Data Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
